molecular formula C21H32N4O2 B12104957 2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine

2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B12104957
M. Wt: 372.5 g/mol
InChI Key: AKAIZEHUGUEJRK-UHFFFAOYSA-N
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Description

This compound is known for its role in the preparation of selective inhibitors used in anti-cancer drug preparations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine typically involves the reaction of 3-phenylpropanoic acid with azide reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the azido group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine has several applications in scientific research:

    Chemistry: Used as a reactant in the preparation of selective inhibitors for anti-cancer drugs.

    Biology: Studied for its potential role in biochemical pathways involving azido groups.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment.

    Industry: Used in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine involves the interaction of the azido group with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological molecules. This interaction can inhibit specific enzymes or proteins, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-azido-2-phenylpropanoic acid
  • 2-azido-3-phenylpropanoic acid
  • 2-azido-3-phenylpropanoic acid dicyclohexylammonium salt

Uniqueness

2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine is unique due to its specific structure, which allows it to form stable triazole rings through click chemistry. This property makes it particularly useful in the synthesis of selective inhibitors for anti-cancer drugs, setting it apart from other similar compounds.

Biological Activity

2-Azido-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine, also known as (S)-2-Azido-3-phenylpropionic acid (dicyclohexylammonium) salt, is an organic compound notable for its potential biological activities. This compound features a benzene ring and a propionic acid group, which contribute to its unique properties and applications in scientific research.

  • Molecular Formula : C21H32N4O2
  • Molar Mass : 372.51 g/mol
  • CAS Number : 79410-36-9
  • Storage Conditions : 2–8°C
  • Water Hazard Class (WGK) : 3

Biological Activity

The biological activity of 2-Azido-3-phenylpropanoic acid has been the subject of various studies, particularly in relation to its cytotoxic effects and potential therapeutic applications. Below are key findings from recent research.

Cytotoxicity Studies

  • Cytotoxic Effects on Cancer Cells :
    • Research indicates that derivatives of phenylpropanoic acids, including 2-Azido-3-phenylpropanoic acid, exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that the compound induced apoptosis in human cancer cells, suggesting its potential as an anticancer agent .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its cytotoxic effects involves the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production, which ultimately triggers cell death pathways .

Case Studies

StudyFindings
Cytotoxic Bioactivity of Some Phenylpropanoic Acid DerivativesDemonstrated that compounds similar to 2-Azido-3-phenylpropanoic acid had IC50 values in the micromolar range against several cancer cell lines, indicating substantial biological activity .
Apoptosis Induction in Tumor CellsThe compound was shown to activate caspases, which are critical in the apoptotic process, thereby confirming its role as a pro-apoptotic agent .

Potential Applications

Given its biological activity, 2-Azido-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine holds promise for various therapeutic applications:

  • Anticancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for further development into anticancer drugs.
  • Research Tool : The unique azido group may allow for further modifications and derivatizations, enabling the exploration of new pharmacological properties.

Properties

IUPAC Name

2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H9N3O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;10-12-11-8(9(13)14)6-7-4-2-1-3-5-7/h11-13H,1-10H2;1-5,8H,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAIZEHUGUEJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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